molecular formula C5H14Cl2N2O B6177200 rac-(3R,4S)-oxane-3,4-diamine dihydrochloride, trans CAS No. 124354-06-9

rac-(3R,4S)-oxane-3,4-diamine dihydrochloride, trans

Cat. No. B6177200
CAS RN: 124354-06-9
M. Wt: 189.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(3R,4S)-oxane-3,4-diamine dihydrochloride, trans (ROD-T) is an organic compound with a chemical formula of C6H14N2O2•2HCl. It is an amine derivative of a cyclic oxane, and it is soluble in water. ROD-T is an important chemical compound used in a variety of scientific applications, especially in the fields of biochemistry and physiology.

Mechanism of Action

Rac-(3R,4S)-oxane-3,4-diamine dihydrochloride, trans works by binding to specific proteins, such as enzymes, and modifying their activity. It can either activate or inhibit the activity of the protein, depending on the concentration of the compound and the specific protein it binds to.
Biochemical and Physiological Effects
rac-(3R,4S)-oxane-3,4-diamine dihydrochloride, trans has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of amino acids and carbohydrates. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins and lipids. Furthermore, it has been shown to have an effect on the activity of certain hormones, such as insulin.

Advantages and Limitations for Lab Experiments

One of the advantages of using rac-(3R,4S)-oxane-3,4-diamine dihydrochloride, trans in lab experiments is that it is relatively easy to synthesize and can be easily separated into its diastereomers. It is also relatively stable and is not easily degraded by light or heat. However, it can be toxic at high concentrations and can be difficult to handle in large quantities.

Future Directions

Rac-(3R,4S)-oxane-3,4-diamine dihydrochloride, trans has potential applications in drug design and development, as it can be used to study the structure and function of proteins and enzymes. It can also be used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs. Furthermore, it can be used to study the effects of environmental toxins on proteins and enzymes. Additionally, it can be used to study the effects of genetic mutations on proteins and enzymes. Finally, it can be used to study the effects of different diets on proteins and enzymes.

Synthesis Methods

Rac-(3R,4S)-oxane-3,4-diamine dihydrochloride, trans can be synthesized by reacting a cyclic oxane with an amine in aqueous solution. The reaction is catalyzed by an acid, and the product is a racemic mixture of the two diastereomers of the compound. The diastereomers can then be separated by column chromatography.

Scientific Research Applications

Rac-(3R,4S)-oxane-3,4-diamine dihydrochloride, trans is used in a variety of scientific research applications, especially in the fields of biochemistry and physiology. It can be used as a reagent in the synthesis of other compounds, and it can be used to study the structure and function of proteins. It can also be used to study the mechanism of action of enzymes and other proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-oxane-3,4-diamine dihydrochloride, trans involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3,4-dihydroxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "ethylamine", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 3,4-dihydroxybenzaldehyde and ethyl acetoacetate in ethanol with ammonium acetate as a catalyst to form 3-(2-oxo-1,3-dihydroindol-3-ylidene)butanoic acid ethyl ester.", "Step 2: Reduction of the ethyl ester using sodium borohydride in ethanol to form 3-(2-hydroxy-1,3-dihydroindol-3-yl)butanoic acid ethyl ester.", "Step 3: Protection of the amine group by reacting the ethyl ester with ethylamine in ethanol to form the corresponding amide.", "Step 4: Deprotection of the hydroxyl group using hydrochloric acid in ethanol to form the corresponding hydrochloride salt.", "Step 5: Cyclization of the amide using sodium hydroxide in ethanol to form rac-(3R,4S)-oxane-3,4-diamine dihydrochloride, trans.", "Step 6: Purification of the product by recrystallization from diethyl ether." ] }

CAS RN

124354-06-9

Product Name

rac-(3R,4S)-oxane-3,4-diamine dihydrochloride, trans

Molecular Formula

C5H14Cl2N2O

Molecular Weight

189.1

Purity

95

Origin of Product

United States

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